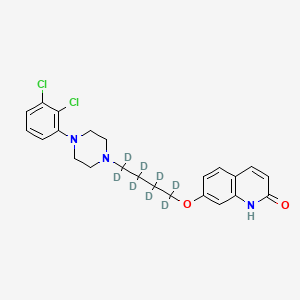

Dehydroaripiprazole-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C23H25Cl2N3O2 |

|---|---|

Molecular Weight |

454.4 g/mol |

IUPAC Name |

7-[1,1,2,2,3,3,4,4-octadeuterio-4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1H-quinolin-2-one |

InChI |

InChI=1S/C23H25Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-9,16H,1-2,10-15H2,(H,26,29)/i1D2,2D2,10D2,15D2 |

InChI Key |

CDONPRYEWWPREK-BQLKVSHCSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])OC1=CC2=C(C=C1)C=CC(=O)N2)C([2H])([2H])N3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl |

Canonical SMILES |

C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C(C(=CC=C4)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Dehydroaripiprazole-d8 in Modern Analytical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function and application of Dehydroaripiprazole-d8 in a research setting. Primarily, this compound, a deuterium-labeled analog of Dehydroaripiprazole (B194390), serves as a crucial internal standard for the accurate quantification of Dehydroaripiprazole and its parent drug, Aripiprazole (B633), in complex biological matrices. Its use is integral to pharmacokinetic and bioequivalence studies, as well as therapeutic drug monitoring, ensuring the reliability and accuracy of analytical data.

Dehydroaripiprazole is the primary active metabolite of Aripiprazole, an atypical antipsychotic medication.[1] The concentrations of both Aripiprazole and Dehydroaripiprazole in patient samples are critical indicators of therapeutic efficacy and potential toxicity. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative mass spectrometry-based bioanalysis. This is because its chemical and physical properties are nearly identical to the analyte of interest, but it is distinguishable by its higher mass. This allows for precise correction of variations that may occur during sample preparation and analysis, such as extraction inconsistencies, matrix effects, and instrument fluctuations.

Core Function: Internal Standard in Quantitative Analysis

This compound is predominantly utilized as an internal standard in analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[2][3] When added to a biological sample at a known concentration at the beginning of the analytical process, it co-elutes with the unlabeled analyte. By comparing the detector response of the analyte to that of the internal standard, a precise and accurate quantification of the analyte's concentration can be achieved.

Logical Workflow for Quantitative Analysis using this compound

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated analytical methods employing deuterated internal standards for the analysis of Aripiprazole and Dehydroaripiprazole.

Table 1: LC-MS/MS Method Parameters for Aripiprazole and Dehydroaripiprazole

| Parameter | Aripiprazole | Dehydroaripiprazole | Internal Standard | Reference |

| Linearity Range | 0.1 - 600 ng/mL | 0.01 - 60 ng/mL | Papaverine | [3][4] |

| 25 - 1000 ng/mL | 25 - 1000 ng/mL | Aripiprazole-d8 | ||

| 0.10 - 100 ng mL−1 | - | Propranolol | ||

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.01 ng/mL | Papaverine | |

| 25 ng/mL | 25 ng/mL | Aripiprazole-d8 | ||

| Mass Transition (m/z) | 448.2 → 285.2 | 446.04 → 285.02 | Aripiprazole-d8: 456.3 → 293.07 |

Table 2: GC-MS Method Parameters for Aripiprazole and Dehydroaripiprazole

| Parameter | Aripiprazole | Dehydroaripiprazole | Reference |

| Linearity Range | 16 - 500 ng/ml | 8 - 250 ng/ml | |

| Limit of Quantification (LOQ) | 14.4 ng/ml | 6.9 ng/ml | |

| Characteristic Ions (m/z) | 306, 292, 218 | 304, 290, 218 |

Detailed Experimental Protocols

The following are representative protocols for the quantification of Aripiprazole and Dehydroaripiprazole in human plasma using a deuterated internal standard with LC-MS/MS.

Protocol 1: Liquid-Liquid Extraction (LLE) based LC-MS/MS Method

1. Sample Preparation:

-

To 200 µL of human plasma in a clean tube, add 50 µL of this compound working solution (internal standard).

-

Vortex mix for 10 seconds.

-

Add 1.0 mL of extraction solvent (e.g., methyl tert-butyl ether).

-

Vortex mix for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

-

LC System: Agilent 1200 series or equivalent.

-

Column: C18 reversed-phase column (e.g., 4.6 x 50 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile (B52724) and water with 0.1% formic acid (gradient or isocratic elution may be used).

-

Flow Rate: 0.8 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) of the specific m/z transitions for the analytes and the internal standard.

Protocol 2: Solid-Phase Extraction (SPE) based LC-MS/MS Method

1. Sample Preparation:

-

Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.

-

To 500 µL of plasma, add 50 µL of this compound working solution.

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness and reconstitute in 200 µL of mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

-

Follow the same instrumentation and conditions as described in Protocol 1.

Signaling Pathway Context: Aripiprazole's Mechanism of Action

While the primary function of this compound is analytical, it is important to understand the biological context of the molecules it helps to quantify. Aripiprazole exhibits a unique pharmacological profile, acting as a partial agonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and an antagonist at the 5-HT2A receptor. This "dopamine-serotonin system stabilizer" activity is believed to be responsible for its antipsychotic and antidepressant effects. Dehydroaripiprazole shares a similar pharmacological profile with its parent compound.

Conclusion

This compound is an indispensable tool in the field of pharmaceutical and clinical research. Its role as a stable isotope-labeled internal standard ensures the accuracy and reliability of quantitative analytical methods, which are fundamental for understanding the pharmacokinetics of Aripiprazole and for optimizing patient therapy. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and scientists working with this important compound.

References

- 1. Aripiprazole and dehydroaripiprazole | Synnovis [synnovis.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Development of an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Dehydroaripiprazole-d8: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Dehydroaripiprazole-d8, the deuterated analog of the active metabolite of aripiprazole (B633). This document is intended for researchers, scientists, and professionals in drug development, offering key data, experimental methodologies, and insights into its mechanism of action.

Core Quantitative Data

A summary of the key quantitative data for this compound and its hydrochloride salt is presented below for easy reference and comparison.

| Identifier | This compound (Freebase) | This compound Hydrochloride |

| CAS Number | 1215897-99-6 | 1215383-78-0[1] |

| Molecular Formula | C₂₃H₁₇D₈Cl₂N₃O₂ | C₂₃H₁₈D₈Cl₃N₃O₂[1][2] |

| Molecular Weight | 454.41 g/mol | 490.88 g/mol [1][2] |

Experimental Protocols

This compound is primarily utilized as an internal standard in pharmacokinetic studies for the quantification of dehydroaripiprazole (B194390). Below are detailed methodologies for its synthesis and analytical detection.

Synthesis of Aripiprazole-d8 (Adaptable for this compound)

A two-step synthesis for Aripiprazole-d8 has been described and can be conceptually adapted for Dehydroaripiprazole. The synthesis of Aripiprazole-d8 involves the reaction of 1,4-Dibromobutane-d8 with 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. The resulting intermediate is then coupled with 1-(2,3-dichlorophenyl)piperazine (B491241) hydrochloride to yield Aripiprazole-d8 with high purity.

Note: The synthesis of this compound would require the use of a deuterated precursor that leads to the dehydro form.

Analytical Quantification in Human Plasma

Sensitive and precise methods for the simultaneous determination of aripiprazole and its active metabolite, dehydroaripiprazole, in human plasma have been developed. These methods are crucial for pharmacokinetic and therapeutic drug monitoring studies.

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Principle: This is a highly selective and sensitive method for quantifying analytes in complex matrices like plasma.

-

Sample Preparation: Solid-phase extraction (SPE) is typically used to extract aripiprazole and dehydroaripiprazole from plasma samples.

-

Chromatography: Separation is achieved on a C18 reversed-phase column.

-

Detection: A tandem mass spectrometer operating in positive ion electrospray ionization (ESI+) mode with selected reaction monitoring (SRM) is used for detection and quantification.

-

Linearity: The assays have demonstrated linearity over specific concentration ranges, for instance, 0.1 to 600 ng/mL for aripiprazole and 0.01 to 60 ng/mL for dehydroaripiprazole.

-

Internal Standard: Papaverine is often used as an internal standard. This compound serves as an ideal isotope-labeled internal standard.

2. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Principle: This method involves the separation of volatile compounds followed by their detection using mass spectrometry.

-

Sample Preparation: Similar to LC-MS/MS, solid-phase extraction is employed. A derivatization step using N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) is necessary to make the analytes volatile.

-

Detection: The characteristic mass spectra ions for dehydroaripiprazole are m/z 304, 290, and 218.

-

Linearity: The calibration curve for dehydroaripiprazole has been shown to be linear from 8 to 250 ng/mL.

Mechanism of Action and Signaling Pathways

Dehydroaripiprazole is an active metabolite of aripiprazole and shares its primary mechanism of action. Aripiprazole exhibits a unique pharmacological profile as a partial agonist at dopamine (B1211576) D2 receptors and serotonin (B10506) 5-HT1A receptors, and an antagonist at 5-HT2A receptors. This "dopamine-serotonin system stabilizer" activity is believed to underlie its therapeutic effects in schizophrenia and other psychiatric disorders.

Dehydroaripiprazole itself is a selective dopamine D2-receptor antagonist with dopamine autoreceptor agonist activity. The downstream signaling pathways affected by aripiprazole and, by extension, dehydroaripiprazole, are complex and involve the modulation of key intracellular cascades.

One of the critical pathways modulated by aripiprazole is the Akt-GSK3β signaling pathway . Chronic administration of aripiprazole has been shown to activate this pathway.

Caption: Aripiprazole/Dehydroaripiprazole Signaling Pathway

The following diagram illustrates a generalized experimental workflow for the quantification of Dehydroaripiprazole in plasma samples using LC-MS/MS, with this compound as an internal standard.

Caption: LC-MS/MS Quantification Workflow

References

Dehydroaripiprazole-d8: A Technical Overview of its Antagonistic Action at the Dopamine D2-Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroaripiprazole (B194390), the principal active metabolite of the atypical antipsychotic aripiprazole (B633), is a significant contributor to the overall clinical effect of its parent drug. Like aripiprazole, dehydroaripiprazole exhibits a unique pharmacological profile, acting as a partial agonist at the dopamine (B1211576) D2 receptor. This technical guide provides an in-depth analysis of Dehydroaripiprazole-d8, a deuterated isotopologue of dehydroaripiprazole, and its role as a dopamine D2-receptor antagonist. This document will delve into its binding affinity, functional activity, and the experimental protocols used for its characterization, presenting quantitative data in a clear, tabular format and illustrating key pathways and workflows with detailed diagrams. This compound is primarily utilized as an internal standard in pharmacokinetic and metabolic studies due to its mass shift, but its pharmacological properties are considered analogous to the non-deuterated compound.

Dopamine D2-Receptor Interaction

Dehydroaripiprazole is recognized as a potent partial agonist at both the D2 and D3 dopamine receptors.[1] Its antipsychotic activity is considered to be equivalent to that of aripiprazole.[1] As a partial agonist, it can act as a functional antagonist in environments with high dopaminergic activity, and as a functional agonist in areas with low dopamine levels.

Binding Affinity and Functional Activity

The interaction of dehydroaripiprazole with the dopamine D2 receptor has been characterized through various in vitro studies. While specific binding affinity data for the deuterated form, this compound, is not extensively published, it is scientifically accepted that deuteration does not significantly alter the pharmacological properties of a molecule. Therefore, the binding and functional data for dehydroaripiprazole can be considered representative for its d8 analogue.

In vitro studies have demonstrated that dehydroaripiprazole possesses a high affinity for the D2 receptor. One study reported that the intrinsic activity of dehydroaripiprazole at dopamine D2S and D2L receptors was similar to that of aripiprazole.[2]

| Compound | Receptor Subtype | Assay Type | Parameter | Value | Reference |

| Aripiprazole | D2 | Binding Affinity | Ki | 0.34 nM | [3] |

| Dehydroaripiprazole | D2S/D2L | Functional Assay (cAMP accumulation) | Intrinsic Activity | Similar to Aripiprazole | [2] |

Table 1: Summary of Dehydroaripiprazole and Aripiprazole D2-Receptor Binding and Functional Data

Experimental Protocols

The characterization of compounds like this compound at the D2 receptor involves standardized in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay for Dopamine D2-Receptor

This assay determines the affinity of a test compound for the D2 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes expressing human dopamine D2 receptors (e.g., from CHO or HEK293 cells)

-

Radioligand (e.g., [3H]-Spiperone or [3H]-Raclopride)

-

Test compound (this compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

-

Non-specific binding determinator (e.g., Haloperidol at 10 µM)

-

96-well microplates

-

Scintillation counter and cocktail

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding determinator.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assay for Dopamine D2-Receptor

This assay measures the functional activity of a compound by quantifying its effect on the intracellular levels of cyclic AMP (cAMP), a second messenger modulated by D2 receptor activation.

Materials:

-

Cells stably expressing human dopamine D2 receptors and a cAMP-responsive reporter system (e.g., CRE-luciferase) or cells suitable for direct cAMP measurement.

-

Test compound (this compound)

-

Forskolin (B1673556) (an adenylyl cyclase activator)

-

Dopamine (as a reference agonist)

-

Assay buffer/medium

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

-

Luminometer or appropriate plate reader

Procedure:

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

Pre-incubate the cells with various concentrations of this compound for a short period.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production. For antagonist mode, co-stimulate with a fixed concentration of dopamine (e.g., EC80).

-

Incubate for a specified time (e.g., 15-30 minutes).

-

Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.

-

For agonist activity, plot the cAMP levels against the concentration of the test compound to determine the EC50 (effective concentration for 50% of maximal response) and the intrinsic activity relative to a full agonist like dopamine.

-

For antagonist activity, plot the inhibition of the dopamine-induced response against the concentration of the test compound to determine the IC50.

Dopamine D2-Receptor Signaling Pathway

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Activation of the D2 receptor by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cAMP. This reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA). As a partial agonist, dehydroaripiprazole can modulate this pathway, acting as an antagonist in the presence of a full agonist like dopamine.

Conclusion

This compound, as a stable-isotope labeled version of the active metabolite of aripiprazole, is a crucial tool for pharmacokinetic and bioanalytical studies. Its pharmacological activity as a partial agonist at the dopamine D2 receptor mirrors that of dehydroaripiprazole and contributes significantly to the clinical profile of aripiprazole. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers and professionals in the field of drug development and neuroscience, facilitating further investigation into the nuanced pharmacology of this compound class. The high affinity and partial agonist nature of dehydroaripiprazole at the D2 receptor underscore its importance in the therapeutic effects observed with aripiprazole treatment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In vitro pharmacology of aripiprazole, its metabolite and experimental dopamine partial agonists at human dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aripiprazole: examining the clinical implications of D2 affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

Dehydroaripiprazole-d8 Certified Reference Material: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dehydroaripiprazole-d8, a certified reference material (CRM) essential for the accurate quantification of dehydroaripipiprazole, the primary active metabolite of the atypical antipsychotic drug aripiprazole (B633). This document details the manufacturers and availability of this CRM, its physicochemical properties, and its application in analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for therapeutic drug monitoring and pharmacokinetic studies.

Manufacturers and Availability

This compound is available from several reputable manufacturers and suppliers of certified reference materials. The products are typically offered as solutions in various solvents or as neat materials. Below is a summary of offerings from prominent suppliers.

| Manufacturer/Supplier | Product Name | Catalog Number | Form | Concentration | Solvent | Purity | Storage |

| Cerilliant (Sigma-Aldrich) | Dehydro Aripiprazole-D8 solution | D-178 | Solution | 100 µg/mL | Methanol with 5% 1 N HCl | Certified Reference Material | -20°C |

| LGC Standards | Dehydro Aripiprazole-d8 Hydrochloride | TRC-D229152 | Neat | - | - | >95% (HPLC) | -20°C |

| Santa Cruz Biotechnology | Dehydro Aripiprazole-d8 Hydrochloride | sc-479471 | Neat | - | - | - | -20°C |

| MedChemExpress | Dehydro Aripiprazole-d8 (hydrochloride) | HY-113575S | Solid | - | - | 97.58% (HPLC) | -20°C, protect from light |

| United States Biological | This compound, Hydrochloride | D1959-01 | Highly Purified | - | - | - | -20°C |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for method development and analytical validation.

| Property | Value | Source |

| Chemical Name | 7-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl-d8]butoxy]-2(1H)-quinolinone | [1] |

| Molecular Formula | C₂₃H₁₇D₈Cl₂N₃O₂ | [2] |

| Molecular Weight | 454.42 g/mol | [2] |

| CAS Number | 1215383-78-0 (hydrochloride salt) | [3] |

| Appearance | White to off-white solid | [3] |

Experimental Protocols: Application in Bioanalysis

This compound is primarily utilized as an internal standard (IS) in the quantitative analysis of dehydroaripiprazole (B194390) and aripiprazole in biological matrices such as plasma and serum. Its deuterated nature ensures that it co-elutes with the non-labeled analyte and exhibits similar ionization efficiency in mass spectrometry, while being distinguishable by its higher mass. This allows for accurate correction of variations in sample preparation and instrument response.

Sample Preparation for LC-MS/MS Analysis

A common method for extracting aripiprazole and dehydroaripiprazole from plasma involves protein precipitation.

Protocol:

-

To 100 µL of plasma sample, add an appropriate amount of this compound internal standard solution.

-

Add 300 µL of a protein precipitating agent (e.g., acetonitrile (B52724) or methanol).

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a well plate for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following are typical starting parameters for an LC-MS/MS method for the simultaneous quantification of aripiprazole and dehydroaripiprazole. Method optimization is recommended for specific instrumentation and applications.

| Parameter | Typical Value |

| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Start with a low percentage of B, ramp up to a high percentage of B, then return to initial conditions for equilibration. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transitions | Analytes: Aripiprazole, DehydroaripiprazoleInternal Standard: this compound (monitor appropriate precursor and product ions) |

Signaling Pathways and Mechanism of Action

Dehydroaripiprazole shares a similar pharmacological profile with its parent compound, aripiprazole. It acts as a partial agonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors and as an antagonist at the serotonin 5-HT2A receptor. This "dopamine-serotonin system stabilizer" activity is believed to be responsible for its antipsychotic and mood-stabilizing effects.

The following diagram illustrates the metabolic conversion of aripiprazole to dehydroaripiprazole and their shared mechanism of action at key neurotransmitter receptors.

Caption: Metabolism of Aripiprazole and Mechanism of Action of Dehydroaripiprazole.

The following diagram illustrates the general workflow for the quantification of dehydroaripiprazole in a biological sample using this compound as an internal standard.

Caption: Bioanalytical Workflow for Dehydroaripiprazole Quantification.

Conclusion

This compound certified reference material is an indispensable tool for researchers and clinicians involved in the study of aripiprazole and its metabolism. Its commercial availability from multiple suppliers ensures accessibility for the development and validation of robust and accurate analytical methods. The use of this deuterated internal standard in LC-MS/MS assays provides high-quality data for pharmacokinetic assessments, therapeutic drug monitoring, and other clinical and research applications, ultimately contributing to the safe and effective use of aripiprazole.

References

The Central Role of CYP2D6 and CYP3A4 in Aripiprazole Metabolism: A Technical Guide

Abstract

Aripiprazole (B633), an atypical antipsychotic, undergoes extensive hepatic metabolism primarily mediated by the cytochrome P450 enzymes CYP2D6 and CYP3A4. These enzymes are responsible for its conversion to various metabolites, including its major active metabolite, dehydroaripiprazole (B194390). The significant inter-individual variability in the clinical response and side-effect profile of aripiprazole is largely attributed to genetic polymorphisms in the CYP2D6 gene and drug-drug interactions involving the CYP3A4 pathway. This technical guide provides an in-depth examination of the roles of CYP2D6 and CYP3A4 in the metabolic conversion of aripiprazole to dehydroaripiprazole, presenting quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers and drug development professionals.

Introduction

Aripiprazole is widely prescribed for the treatment of schizophrenia, bipolar disorder, and as an adjunctive therapy for major depressive disorder.[1] Its pharmacological activity is attributed to the parent drug and, to a lesser extent, its primary active metabolite, dehydroaripiprazole.[2] The biotransformation of aripiprazole is a critical determinant of its pharmacokinetic profile and, consequently, its efficacy and safety. The two key enzymes governing this process are CYP2D6 and CYP3A4, which catalyze distinct metabolic reactions.[3][4] Understanding the precise contribution and interplay of these enzymes is paramount for dose optimization, predicting drug-drug interactions, and personalizing therapy based on patient-specific factors like pharmacogenomic profile.

Aripiprazole Metabolic Pathways

Aripiprazole is primarily metabolized through three main biotransformation pathways: dehydrogenation, hydroxylation, and N-dealkylation.[5]

-

Dehydrogenation: This pathway leads to the formation of dehydroaripiprazole (also known as OPC-14857), the principal active metabolite. At steady state, dehydroaripiprazole constitutes approximately 40% of the parent drug concentration in plasma in individuals with normal enzyme function. Both CYP3A4 and CYP2D6 are involved in this critical conversion.

-

Hydroxylation: This reaction is also mediated by both CYP2D6 and CYP3A4.

-

N-dealkylation: This pathway is catalyzed exclusively by CYP3A4.

The interplay of these pathways determines the overall clearance of aripiprazole and the systemic exposure to its active metabolite.

Caption: Metabolic pathway of aripiprazole highlighting key reactions.

Quantitative Contribution of CYP2D6 and CYP3A4

The relative contribution of CYP2D6 and CYP3A4 to aripiprazole metabolism is significantly influenced by an individual's CYP2D6 genotype. This leads to distinct pharmacokinetic profiles across different metabolizer phenotypes.

Impact of CYP2D6 Genetic Polymorphisms

Genetic variations in the CYP2D6 gene result in four main phenotypes: Poor Metabolizers (PMs), Intermediate Metabolizers (IMs), Normal Metabolizers (NMs, formerly extensive metabolizers or EMs), and Ultrarapid Metabolizers (UMs). These genetic differences have a profound impact on the plasma concentrations of aripiprazole and dehydroaripiprazole.

In CYP2D6 Poor Metabolizers (PMs), who lack functional CYP2D6 enzyme activity, aripiprazole exposure is significantly increased, while the formation of dehydroaripiprazole is reduced. Specifically, CYP2D6 PMs exhibit an approximate 80% increase in aripiprazole plasma concentrations and a 30% decrease in dehydroaripiprazole concentrations compared to normal metabolizers. The mean elimination half-life of aripiprazole is extended from approximately 75 hours in NMs to about 146 hours in PMs.

Table 1: Influence of CYP2D6 Phenotype on Aripiprazole Pharmacokinetics

| Parameter | CYP2D6 Normal Metabolizer (NM) | CYP2D6 Poor Metabolizer (PM) | Reference(s) |

| Aripiprazole Elimination Half-Life | ~75 hours | ~146 hours | |

| Aripiprazole Plasma Concentration | Baseline | ~80% Increase | |

| Dehydroaripiprazole Plasma Conc. | Baseline | ~30% Decrease | |

| Active Moiety (ARI + DHA) Conc. | Baseline | ~67% Increase | |

| Metabolic Ratio (DHA/ARI) | Baseline | ~77% Increase in ARI/DHA Ratio |

Relative Contribution in Different Metabolizer Phenotypes

Clinical studies involving potent CYP inhibitors have helped to quantify the relative contributions of each enzyme. In one study with healthy Japanese subjects, co-administration of paroxetine (B1678475) (a potent CYP2D6 inhibitor) decreased the systemic clearance of aripiprazole by 58% in Normal Metabolizers (NMs) and 23% in Intermediate Metabolizers (IMs). This suggests that in NMs, CYP2D6 is responsible for approximately 62% of the total clearance. Conversely, the contribution of CYP3A4 becomes more dominant in individuals with reduced or absent CYP2D6 function.

Table 2: Estimated Contribution of CYP Enzymes to Aripiprazole Clearance

| CYP2D6 Phenotype | Estimated CYP2D6 Contribution | Estimated CYP3A4 Contribution | Reference(s) |

| Normal Metabolizer (NM) | ~62% | ~38% | |

| Intermediate Metabolizer (IM) | ~24% | ~76% | |

| Poor Metabolizer (PM) | Negligible | Predominant |

Experimental Protocols

Investigating the metabolism of aripiprazole involves both in vitro and in vivo methodologies. Below are representative protocols for each approach.

In Vitro Metabolism using Human Liver Microsomes (HLMs)

This assay determines the metabolic stability of aripiprazole and identifies the enzymes responsible for its metabolism.

Objective: To measure the rate of aripiprazole depletion and dehydroaripiprazole formation in the presence of HLMs and to determine the relative contribution of CYP2D6 and CYP3A4 using specific chemical inhibitors.

Materials:

-

Human Liver Microsomes (pooled, from a reputable supplier)

-

Aripiprazole

-

Dehydroaripiprazole (as a reference standard)

-

Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Ketoconazole (B1673606) (selective CYP3A4 inhibitor)

-

Quinidine (B1679956) (selective CYP2D6 inhibitor)

-

Acetonitrile (B52724) (ACN) or other suitable organic solvent for reaction termination

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Protocol:

-

Preparation:

-

Thaw cryopreserved HLMs on ice.

-

Prepare a stock solution of aripiprazole in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation should be <1%.

-

Prepare stock solutions of ketoconazole and quinidine.

-

Prepare the NADPH regenerating system in phosphate buffer.

-

-

Incubation Setup (in a 96-well plate):

-

To each well, add phosphate buffer.

-

Add HLM suspension (final protein concentration typically 0.2-0.5 mg/mL).

-

For inhibition arms, add the specific inhibitor (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6) and pre-incubate for 10-15 minutes at 37°C.

-

Add aripiprazole to each well to initiate the pre-incubation (final concentration typically 1-10 µM).

-

Pre-incubate the plate for 5 minutes at 37°C with gentle shaking.

-

-

Reaction Initiation and Time Points:

-

Initiate the metabolic reaction by adding the NADPH regenerating system to all wells.

-

Incubate the plate at 37°C with shaking.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing:

-

Seal the plate and vortex thoroughly to precipitate proteins.

-

Centrifuge the plate at high speed (e.g., 3000-4000 rpm) for 10-15 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis.

-

-

Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining aripiprazole and the formed dehydroaripiprazole.

-

Determine the rate of depletion of aripiprazole and compare the rates in the presence and absence of specific inhibitors to calculate the percent contribution of each enzyme.

-

References

- 1. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 2. Aripiprazole Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Genetic Polymorphisms Associated With the Pharmacokinetics, Pharmacodynamics and Adverse Effects of Olanzapine, Aripiprazole and Risperidone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic variability of aripiprazole and the active metabolite dehydroaripiprazole in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The pharmacogenetics of the new-generation antipsychotics – A scoping review focused on patients with severe psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

Dehydroaripiprazole-d8: A Technical Guide for In Vitro and In Vivo Research

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydroaripiprazole (B194390) is the primary and pharmacologically active metabolite of the atypical antipsychotic drug, aripiprazole (B633). Possessing a receptor binding profile similar to its parent compound, dehydroaripiprazole acts as a partial agonist at dopamine (B1211576) D2 and D3 receptors and serotonin (B10506) 5-HT1A receptors, and an antagonist at the 5-HT2A receptor. Its significant contribution to the overall clinical effect of aripiprazole makes it a crucial analyte in pharmacokinetic and pharmacodynamic studies.

Dehydroaripiprazole-d8 is a stable, deuterium-labeled isotopologue of dehydroaripiprazole. The inclusion of eight deuterium (B1214612) atoms results in a distinct mass shift, making it an ideal internal standard for quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use ensures high precision and accuracy in measuring the concentration of unlabeled dehydroaripiprazole in biological matrices by correcting for variability during sample preparation and analysis. This guide provides a comprehensive overview of this compound, its properties, and detailed protocols for its application in experimental settings.

Section 1: Chemical Properties and Pharmacological Profile

This compound is essential for the accurate quantification of its non-labeled counterpart in research and clinical settings. The pharmacological activity of dehydroaripiprazole itself is significant, as it contributes to the therapeutic effect of aripiprazole.

Table 1: Chemical and Physical Properties of this compound Hydrochloride

| Property | Value |

| Analyte Name | Dehydroaripiprazole piperazinyl-2,2,3,3,5,5,6,6-d8 hydrochloride |

| Synonyms | 7-[4-[2,2,3,3,5,5,6,6-Octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1H-quinolin-2-one;hydrochloride |

| CAS Number | 1215383-78-0[1][2] |

| Molecular Formula | C₂₃H₁₈D₈Cl₃N₃O₂[3] |

| Molecular Weight | 490.88 g/mol [1][3] |

| Storage Temperature | -20°C |

| Purity | >95% (HPLC) |

Table 2: Receptor Binding & Occupancy Profile of the Active Moiety (Aripiprazole + Dehydroaripiprazole)

| Receptor | Parameter | Value | Species | Notes |

| Dopamine D2 | Ki | 0.34 nM (Aripiprazole) | Human | Dehydroaripiprazole has a similar high affinity. |

| Dopamine D2 | EC₅₀ (Receptor Occupancy) | ~9-10 ng/mL (Aripiprazole) | Human | For putamen and caudate regions. |

| Dopamine D2 | EC₅₀ (Receptor Occupancy) | ~18-20 ng/mL (Active Moiety) | Human | For putamen and caudate regions. |

| Dopamine D2 | In Vivo Occupancy | 72% at 2 mg/day to 97% at 40 mg/day | Human | Therapeutic doses (>10 mg) lead to >85% occupancy. |

| Serotonin 5-HT1A | In Vivo Occupancy | ~16% | Human | Occupancy is low at therapeutic doses. |

| Serotonin 5-HT2A | In Vivo Occupancy | ~54-60% | Human | Lower occupancy compared to D2 receptors. |

Section 2: Metabolic Pathway of Aripiprazole

Aripiprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4, through dehydrogenation to form dehydroaripiprazole. This metabolite is pharmacologically active and reaches approximately 40% of the parent drug's concentration in plasma at steady state.

Section 3: In Vitro Experimental Use & Protocols

Dehydroaripiprazole can be evaluated in vitro to characterize its pharmacological activity at specific receptors. Key assays include receptor binding and functional assays that measure downstream signaling.

Dopamine D2 Receptor Signaling Pathway

As a partial agonist, dehydroaripiprazole binds to the D2 receptor, which is coupled to an inhibitory G-protein (Gi/o). This binding event leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This mechanism contrasts with a full agonist, which would cause a maximal decrease in cAMP, and an antagonist, which would block the effect of an agonist.

Protocol 1: Dopamine D2 Receptor Binding Assay

This protocol determines the binding affinity (Ki) of dehydroaripiprazole for the D2 receptor using a competitive radioligand binding assay.

-

Materials:

-

Cell membranes from cells expressing human D2 receptors (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [³H]-Spiperone or [³H]-Raclopride.

-

Non-specific binding control: Haloperidol (B65202) (10 µM).

-

Dehydroaripiprazole stock solution (in DMSO).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

96-well plates, filter mats, scintillation fluid, and a microplate scintillation counter.

-

-

Methodology:

-

Prepare serial dilutions of dehydroaripiprazole in Assay Buffer.

-

In a 96-well plate, add 50 µL of Assay Buffer, 50 µL of radioligand solution (e.g., final concentration of 180 pM for [³H]-Spiperone), and 50 µL of the dehydroaripiprazole dilution.

-

For total binding wells, add 50 µL of Assay Buffer instead of the test compound.

-

For non-specific binding wells, add 50 µL of haloperidol solution.

-

Initiate the binding reaction by adding 50 µL of the D2 receptor membrane preparation to each well.

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.

-

Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.

-

Dry the filter mats, add scintillation fluid, and quantify radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of dehydroaripiprazole concentration.

-

Determine the IC₅₀ value (concentration that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

Protocol 2: cAMP Accumulation Functional Assay

This assay measures the ability of dehydroaripiprazole to act as a partial agonist by quantifying its effect on cAMP levels.

-

Materials:

-

Live cells expressing human D2 receptors and a cAMP biosensor (e.g., GloSensor™-22F or cAMP Nomad).

-

Assay Medium: Serum-free cell culture medium.

-

Forskolin or Isoproterenol (adenylyl cyclase stimulators).

-

Dehydroaripiprazole stock solution (in DMSO).

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

-

White, opaque 96-well plates suitable for luminescence/fluorescence.

-

-

Methodology:

-

Seed cells into the 96-well plate and culture overnight.

-

Replace the culture medium with Assay Medium containing serial dilutions of dehydroaripiprazole.

-

Pre-incubate the plate for 15-30 minutes at 37°C.

-

Add a fixed concentration of an adenylyl cyclase stimulator (e.g., forskolin) to all wells to induce cAMP production.

-

Incubate for an additional 30 minutes at 37°C.

-

Lyse the cells and measure intracellular cAMP concentration according to the detection kit manufacturer's instructions.

-

-

Data Analysis:

-

Plot the measured signal (inversely proportional to cAMP for some kits) against the logarithm of dehydroaripiprazole concentration.

-

Determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values by fitting the data to a sigmoidal dose-response curve.

-

Compare the Eₘₐₓ of dehydroaripiprazole to that of a full agonist (e.g., dopamine or quinpirole) to quantify its partial agonist activity.

-

Section 4: In Vivo Experimental Use & Protocols

In vivo studies are critical for evaluating the antipsychotic-like effects of dehydroaripiprazole in relevant animal models.

Protocol 3: IDPN-Induced Tic Disorder Model in Rats

This protocol assesses the efficacy of dehydroaripiprazole in reducing tic-like behaviors in a chemically induced rat model.

-

Animals:

-

Male Sprague-Dawley rats (180-220 g).

-

-

Model Induction:

-

Administer 3,3'-iminodipropionitrile (B89418) (IDPN) via intraperitoneal (i.p.) injection at a dose of 250-350 mg/kg daily for 7 consecutive days to induce tic-like stereotypic behaviors.

-

-

Treatment Protocol:

-

Following the 7-day induction period, randomly assign rats to treatment groups (e.g., Vehicle control, Dehydroaripiprazole low/medium/high dose).

-

Prepare dehydroaripiprazole in a suitable vehicle (e.g., 2% Tween 80 in saline).

-

Administer dehydroaripiprazole or vehicle daily via oral gavage for 14 days. Based on studies with the parent compound aripiprazole, effective dose ranges could be explored between 1.6 to 10 mg/kg.

-

-

Behavioral Assessment:

-

Score motor and stereotypic behaviors at baseline (after induction) and after the 14-day treatment period.

-

Place each rat in an open field arena and record behavior for a set duration (e.g., 30 minutes).

-

Score behaviors such as head weaving, sniffing, and grooming based on established rating scales.

-

-

Data Analysis:

-

Compare the behavioral scores between the vehicle-treated and dehydroaripiprazole-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

A significant reduction in stereotypic behavior scores in the drug-treated groups indicates antipsychotic-like efficacy.

-

Section 5: Use as an Internal Standard for Pharmacokinetic Analysis

The primary application of this compound is as an internal standard (IS) for the quantification of dehydroaripiprazole in biological samples. The workflow involves sample preparation, LC-MS/MS analysis, and data processing.

Protocol 4: LC-MS/MS Quantification of Dehydroaripiprazole in Plasma

This protocol provides a method for the simultaneous quantification of aripiprazole and dehydroaripiprazole using a deuterated internal standard.

-

Materials:

-

Human or animal plasma samples.

-

This compound working solution (as IS).

-

Acetonitrile (B52724) or Methyl tert-butyl ether for extraction.

-

LC-MS/MS system with an electrospray ionization (ESI) source.

-

C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm).

-

-

Sample Preparation (Protein Precipitation):

-

To a 200 µL aliquot of plasma in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution.

-

Add 600 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube or autosampler vial for injection.

-

-

LC-MS/MS Conditions:

-

Column: ACQUITY UPLC BEH C18 (2.1 x 50.0 mm, 1.7 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 - 0.6 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Positive Ion Electrospray (ESI+).

-

Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

-

Mass Transitions (m/z):

-

Dehydroaripiprazole: 446.0 → 285.0

-

Aripiprazole: 448.2 → 285.2

-

Aripiprazole-d8 (example IS for parent): 456.3 → 293.07 (Note: A specific transition for this compound should be determined empirically, expected parent ion m/z ≈ 454.1).

-

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio (Dehydroaripiprazole / this compound) against the known concentrations of calibration standards.

-

Use linear regression to determine the best-fit line.

-

Calculate the concentration of dehydroaripiprazole in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Table 3: Pharmacokinetic Parameters of Dehydroaripiprazole

| Parameter | Value | Species | Notes |

| Half-life (t₁/₂) | 94 hours | Human | |

| Time to steady state | ~14 days | Human | |

| Cₘₐₓ | 108.6 ± 28.7 ng/mL | Rat | After 8 mg/kg oral aripiprazole. |

| Tₘₐₓ | 5.3 ± 1.6 hours | Rat | After 8 mg/kg oral aripiprazole. |

| AUC₀₋₂₄ | 1673.2 ± 386.5 ng·h/mL | Rat | After 8 mg/kg oral aripiprazole. |

Conclusion

This compound is an indispensable tool for researchers in pharmacology and drug development. Its role as a stable isotope-labeled internal standard is paramount for the reliable quantification of dehydroaripiprazole, the active metabolite of aripiprazole, in pharmacokinetic studies. Understanding the pharmacological profile of dehydroaripiprazole itself is equally important for interpreting its contribution to the overall therapeutic activity and side-effect profile of its parent drug. The protocols and data presented in this guide offer a robust framework for incorporating this compound into both in vitro and in vivo experimental designs, facilitating accurate and reproducible scientific outcomes.

References

Understanding the stability and storage conditions for Dehydroaripiprazole-d8 solution

An In-depth Technical Guide to the Stability and Storage of Dehydroaripiprazole-d8 Solution

For researchers, scientists, and professionals in drug development, understanding the stability and appropriate storage conditions of deuterated compounds like this compound is critical for ensuring the accuracy and reproducibility of experimental results. This guide provides a comprehensive overview of the known stability profile of this compound, drawing on available data for the compound and its non-deuterated parent, aripiprazole (B633).

Introduction

This compound is the deuterated form of dehydroaripiprazole, the primary active metabolite of the atypical antipsychotic drug aripiprazole. The incorporation of deuterium (B1214612) atoms can influence the pharmacokinetic and metabolic profiles of a drug, making it a valuable tool in pharmaceutical research.[1] As with any analytical standard or active pharmaceutical ingredient, its stability is a key factor in its handling, storage, and application in experimental settings.

Recommended Storage Conditions

The stability of this compound is highly dependent on storage conditions. Based on information from various suppliers, the following recommendations are provided for both the solid form and solutions.

Data Presentation: Storage Recommendations for this compound

| Form | Temperature | Duration | Additional Conditions |

| Solid | -20°C | Long-term | Protect from light |

| +4°C | Short-term | N/A | |

| Room Temperature | Shipping/Short-term | N/A | |

| Stock Solution | -80°C | Up to 6 months | Protect from light, store under nitrogen |

| -20°C | Up to 1 month | Protect from light, store under nitrogen |

Note: Data compiled from multiple sources.[1][2][3][4] It is crucial to consult the certificate of analysis and product-specific documentation provided by the supplier for the most accurate and up-to-date storage information.

Stability Profile and Potential Degradation

While specific, in-depth stability studies on this compound are not extensively published, valuable insights can be drawn from forced degradation studies conducted on its parent compound, aripiprazole. These studies provide a predictive framework for understanding the potential liabilities of the deuterated analogue.

Forced degradation studies on aripiprazole have shown that the molecule is susceptible to degradation under certain stress conditions:

-

Thermal Stress: Aripiprazole has been observed to degrade under thermal stress.

-

Oxidative Stress: The presence of oxidizing agents, such as peroxides, can lead to the degradation of aripiprazole. The formation of an N-oxide degradation product has been identified under oxidative conditions.

Conversely, aripiprazole has demonstrated stability under the following conditions:

-

Acidic and basic hydrolysis

-

Humidity

-

Photolytic stress

It is reasonable to infer that this compound would exhibit a similar stability profile. The deuterium labeling is unlikely to significantly alter the core chemical reactivity of the molecule under these conditions. However, without specific studies, this remains an assumption.

Experimental Protocols

Detailed experimental protocols for stability testing of this compound are not publicly available. However, a general methodology for conducting forced degradation studies, a common approach to assessing the stability of a drug substance, is outlined below.

General Protocol for Forced Degradation Study:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents at a known concentration.

-

Stress Conditions: Expose the solutions to a range of stress conditions, including:

-

Acidic Hydrolysis: 0.1 N HCl at a specified temperature (e.g., 60°C) for a defined period.

-

Basic Hydrolysis: 0.1 N NaOH at a specified temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: 3-30% H₂O₂ at room temperature for a defined period.

-

Thermal Degradation: Heat the solid drug or its solution at a high temperature (e.g., 80°C) for a defined period.

-

Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

-

-

Sample Analysis: At specified time points, withdraw aliquots of the stressed samples.

-

Neutralization: Neutralize the acidic and basic samples before analysis.

-

Analytical Method: Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV or Mass Spectrometric (MS) detection. The method should be capable of separating the parent drug from any degradation products.

-

Data Evaluation: Quantify the amount of parent drug remaining and identify and quantify any degradation products formed.

Visualizations

Logical Relationship of Stability Factors

The following diagram illustrates the key factors that can influence the stability of this compound.

Caption: Factors influencing the stability of this compound.

Experimental Workflow for Stability Testing

The diagram below outlines a typical workflow for conducting a stability study on a pharmaceutical compound like this compound.

Caption: Workflow for a forced degradation stability study.

Potential Degradation Pathway

Based on the known degradation of aripiprazole, a potential degradation pathway for this compound under oxidative stress is proposed below.

Caption: Proposed oxidative degradation of this compound.

Conclusion

While specific, comprehensive stability data for this compound solution is limited, the available information from suppliers and extrapolation from studies on aripiprazole provide a solid foundation for its appropriate handling and storage. For optimal stability, this compound solutions should be stored at low temperatures (-20°C to -80°C), protected from light, and under an inert atmosphere. Researchers should be mindful of potential degradation under thermal and oxidative stress. For critical applications, it is advisable to perform in-house stability assessments under the specific experimental conditions to be employed.

References

Methodological & Application

Application Notes and Protocols for Aripiprazole LC-MS/MS Analysis Using a Deuterated Internal Standard

These application notes provide a comprehensive guide for the quantitative analysis of aripiprazole (B633) and its active metabolite, dehydroaripiprazole (B194390), in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols detailed below utilize a deuterated internal standard for accurate and precise quantification, a standard practice in bioanalytical method development. While the user requested information on dehydroaripiprazole-d8, the available scientific literature predominantly cites the use of aripiprazole-d8 (B1662822) as the internal standard for the simultaneous analysis of both aripiprazole and dehydroaripiprazole. The methodologies presented here are based on the use of aripiprazole-d8.

Introduction

Aripiprazole is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. Therapeutic drug monitoring (TDM) of aripiprazole and its active metabolite, dehydroaripiprazole, is crucial for optimizing treatment efficacy and minimizing adverse effects due to their large interindividual pharmacokinetic variability. LC-MS/MS has become the gold standard for TDM due to its high sensitivity, selectivity, and accuracy. The use of a stable isotope-labeled internal standard, such as aripiprazole-d8, is essential to correct for variations in sample preparation and instrument response, ensuring reliable quantification.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol outlines a simple and rapid protein precipitation method for the extraction of aripiprazole and dehydroaripiprazole from human plasma.

Materials:

-

Human plasma samples

-

Aripiprazole and dehydroaripiprazole reference standards

-

Aripiprazole-d8 internal standard (IS) solution

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the aripiprazole-d8 internal standard working solution.

-

Add 150 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 5 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 15,000 rpm for 8 minutes at 4°C to pellet the precipitated proteins.

-

Transfer 40 µL of the clear supernatant to a clean tube.

-

Add 200 µL of purified water to the supernatant.

-

Vortex the final mixture for 1 minute.

-

Inject an appropriate volume (e.g., 2-5 µL) into the LC-MS/MS system for analysis.[1]

Sample Preparation: Solid-Phase Extraction (SPE)

For cleaner extracts and potentially lower limits of quantification, a solid-phase extraction method can be employed.

Materials:

-

Human plasma samples

-

Aripiprazole and dehydroaripiprazole reference standards

-

Aripiprazole-d8 internal standard (IS) solution

-

SPE cartridges (e.g., Phenomenex Strata-X)

-

Methanol (B129727), HPLC grade

-

Water, HPLC grade

-

Elution solvent (e.g., methanol)

-

SPE vacuum manifold

-

Sample concentrator (e.g., nitrogen evaporator)

Procedure:

-

Condition the SPE cartridges according to the manufacturer's instructions (typically with methanol followed by water).

-

Load the plasma sample (pre-treated with the internal standard) onto the conditioned SPE cartridge.

-

Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interferences.

-

Elute the analytes and the internal standard with a strong organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

Liquid Chromatography (LC) Method

Instrumentation:

-

A UHPLC or HPLC system capable of binary gradient elution.

LC Parameters:

| Parameter | Value |

|---|---|

| Column | ACQUITY UPLC BEH C18 (2.1 x 50.0 mm, 1.7 µm)[2] or Phenomenex phenyl-hexyl C18 (50.0 x 2.1 mm, 1.7 µm)[1] |

| Mobile Phase A | Water with 0.1% formic acid and 2 mM ammonium (B1175870) acetate[1] |

| Mobile Phase B | Methanol with 0.1% formic acid and 2 mM ammonium acetate[1] |

| Flow Rate | 0.6 mL/min |

| Injection Volume | 2-5 µL |

| Column Temperature | 35-40°C |

| Gradient | A gradient elution is typically used to achieve optimal separation. A representative gradient is shown in the table below. |

Representative LC Gradient:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0.0 | 90 | 10 |

| 1.5 | 10 | 90 |

| 2.5 | 10 | 90 |

| 2.6 | 90 | 10 |

| 3.0 | 90 | 10 |

Mass Spectrometry (MS) Method

Instrumentation:

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS/MS Parameters:

| Parameter | Value |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | See table below |

| Collision Gas | Argon |

| Software | MassLynx® or equivalent |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Aripiprazole | 448.2 | 285.2 |

| Dehydroaripiprazole | 446.04 | 285.02 |

| Aripiprazole-d8 (IS) | 456.3 | 293.07 |

Data Presentation

The following tables summarize the quantitative data from various validated LC-MS/MS methods for the analysis of aripiprazole and dehydroaripiprazole.

Table 1: Method Validation Parameters

| Parameter | Aripiprazole | Dehydroaripiprazole | Reference |

| Linearity Range (ng/mL) | 25 - 1000 | 25 - 1000 | |

| 0.1 - 600 | 0.01 - 60 | ||

| 16 - 500 | 8 - 250 | ||

| LLOQ (ng/mL) | 25 | 25 | |

| 0.1 | 0.1 | ||

| 14.4 | 6.9 | ||

| Recovery (%) | > 85% | > 85% | |

| 75.4% | 102.3% |

Table 2: Precision and Accuracy Data

| Analyte | Concentration (ng/mL) | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Accuracy (%) | Reference |

| Aripiprazole | LQC, MQC, HQC | Within acceptable limits | Within acceptable limits | Within acceptable limits | |

| Dehydroaripiprazole | LQC, MQC, HQC | Within acceptable limits | Within acceptable limits | Within acceptable limits |

Note: Specific values for precision and accuracy are often presented in more detail within the primary literature and are generally required to be within ±15% (±20% for LLOQ) by regulatory guidelines.

Visualizations

Signaling Pathway

Caption: Metabolic pathway of aripiprazole to dehydroaripiprazole.

Experimental Workflow

Caption: Workflow for aripiprazole analysis by LC-MS/MS.

References

- 1. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Simultaneous Determination of Antipsychotic Drugs in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Towards Precision Medicine in Clinical Practice: Alinity C vs. UHPLC-MS/MS in Plasma Aripiprazole Determination - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Aripiprazole in Plasma by LC-MS/MS Using Dehydroaripiprazole-d8 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Aripiprazole (B633) is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. Therapeutic drug monitoring of aripiprazole and its active metabolite, dehydroaripiprazole, is crucial for optimizing dosage regimens, ensuring efficacy, and minimizing adverse effects. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of aripiprazole in human plasma, employing dehydroaripiprazole-d8 (B1164869) as the internal standard (IS) to ensure accuracy and precision.

Principle of the Method

This method utilizes liquid-liquid extraction (LLE) to isolate aripiprazole and the internal standard from plasma samples. The extracted analytes are then separated using reverse-phase ultra-performance liquid chromatography (UPLC) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard, this compound, compensates for potential variations in sample preparation and matrix effects, leading to reliable quantification.

Experimental Protocols

Materials and Reagents

-

Aripiprazole and this compound reference standards

-

High-purity water (Milli-Q or equivalent)

-

LC-MS grade acetonitrile, methanol, and methyl tert-butyl ether

-

Formic acid

-

Ammonium formate

-

Human plasma (with anticoagulant)

Instrumentation

-

Liquid Chromatograph: UPLC system

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm)[1]

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Pipette 200 µL of human plasma into a clean microcentrifuge tube.[2]

-

Add 25 µL of the internal standard working solution (this compound in 50% methanol).

-

Vortex for 10 seconds to mix.

-

Add 1 mL of methyl tert-butyl ether.[2]

-

Vortex for 3 minutes to ensure thorough extraction.

-

Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase.

-

Vortex for 30 seconds.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography Parameters

| Parameter | Value |

| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[1] |

| Mobile Phase A | 0.1% Formic acid in Water[3] |

| Mobile Phase B | Acetonitrile with 0.1% Formic acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | As required for optimal separation |

Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | As per instrument recommendation |

| Desolvation Gas Flow | As per instrument recommendation |

| Collision Gas | Argon |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Aripiprazole | 448.2 | 285.2 |

| Dehydroaripiprazole | 446.0 | 285.0 |

| This compound (IS) | 456.3 | 293.1 |

Data Presentation

Calibration Curve and Linearity

A calibration curve was constructed by plotting the peak area ratio of aripiprazole to the internal standard against the nominal concentration of the calibration standards.

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| Aripiprazole | 2 - 1025 | > 0.999 |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.

| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| Low | < 15% | < 15% | 85 - 115% | 85 - 115% |

| Medium | < 15% | < 15% | 85 - 115% | 85 - 115% |

| High | < 15% | < 15% | 85 - 115% | 85 - 115% |

Recovery and Matrix Effect

The extraction recovery of aripiprazole was determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples. The matrix effect was assessed by comparing the response in post-extraction spiked samples to that of a neat solution.

| Analyte | Mean Extraction Recovery (%) | Matrix Effect (%) |

| Aripiprazole | > 85% | Within acceptable limits |

Experimental Workflow Diagram

Caption: Experimental workflow for the quantitative analysis of aripiprazole in plasma.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative analysis of aripiprazole in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for therapeutic drug monitoring and pharmacokinetic studies. The simple liquid-liquid extraction procedure allows for efficient sample processing.

References

Application Note: Quantification of Dehydroaripiprazole in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dehydroaripiprazole (B194390) is the primary active metabolite of the atypical antipsychotic drug aripiprazole. Monitoring its concentration in plasma is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies, as it contributes significantly to the overall therapeutic and potential toxic effects of aripiprazole. This application note provides a detailed method for the quantification of dehydroaripiprazole in human plasma using gas chromatography-mass spectrometry (GC-MS) following solid-phase extraction (SPE) and derivatization.

Experimental Protocols

Materials and Reagents

-

Dehydroaripiprazole reference standard

-

Human plasma (K2-EDTA)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium hydroxide (B78521) (ACS grade)

-

Formic acid (ACS grade)

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Pyridine (silylation grade)

-

Oasis HLB 3 cc (60 mg) SPE cartridges

-

Deionized water

-

Standard laboratory glassware and equipment

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is based on a simplified, robust method for the extraction of drug metabolites from plasma using Oasis HLB cartridges.[3][4][5]

-

Sample Pre-treatment: To 500 µL of human plasma, add 50 µL of the internal standard working solution (this compound, 1 µg/mL in methanol) and vortex for 10 seconds. Add 500 µL of 4% phosphoric acid in water and vortex for another 10 seconds.

-

Load: Load the pre-treated plasma sample directly onto the Oasis HLB SPE cartridge without prior conditioning or equilibration. Allow the sample to pass through the sorbent under gravity or with gentle vacuum.

-

Wash: Wash the cartridge with 1 mL of 5% methanol in deionized water to remove polar interferences.

-

Elute: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

-

Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Derivatization

To enhance volatility and thermal stability for GC-MS analysis, the extracted dehydroaripiprazole is derivatized to its trimethylsilyl (B98337) (TMS) ether.

-

Reconstitution: Reconstitute the dried extract in 50 µL of pyridine.

-

Derivatization Reaction: Add 50 µL of MSTFA to the reconstituted sample.

-

Incubation: Cap the vial tightly and heat at 70°C for 30 minutes.

-

Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are recommended starting conditions and may require optimization for your specific instrumentation.

| Parameter | Condition |

| Gas Chromatograph | Agilent 8890 GC or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injector | Splitless mode, 280°C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Oven Program | Initial temperature 150°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 5 min |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions to Monitor | Dehydroaripiprazole-TMS: m/z 304, 290, 218This compound-TMS: m/z 312, 298, 226 (projected) |

| Transfer Line Temp. | 290°C |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

Note: The characteristic ions for Dehydroaripiprazole-TMS are based on published literature. The projected ions for the deuterated internal standard are based on an 8 Da mass shift.

Data Presentation: Method Validation Summary

The following table summarizes the expected performance characteristics of this method, based on literature values for similar assays.

| Parameter | Dehydroaripiprazole |

| Linearity Range | 8 - 250 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Quantification (LOQ) | 6.9 ng/mL |

| Limit of Detection (LOD) | 2.0 ng/mL (estimated) |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Extraction Recovery | > 90% |

Visualizations

Experimental Workflow

References

Application Notes and Protocols for Aripiprazole Analysis in Serum using Dehydroaripiprazole-d8 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aripiprazole (B633) is an atypical antipsychotic medication utilized in the management of schizophrenia and bipolar disorder.[1][2] Therapeutic drug monitoring of aripiprazole and its active metabolite, dehydroaripiprazole (B194390), is crucial for optimizing dosing, ensuring patient adherence, and minimizing adverse effects.[2][3] This document provides detailed application notes and protocols for the quantitative analysis of aripiprazole in human serum using various sample preparation techniques, with a specific focus on the utilization of Dehydroaripiprazole-d8 as an internal standard for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Aripiprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4, to form dehydroaripiprazole.[2][3][4][5] This active metabolite contributes to the overall therapeutic effect and has a plasma concentration that is approximately 40% of the parent drug at steady state.[2][3] Given the pharmacokinetic variability of aripiprazole, accurate and reliable analytical methods are essential for clinical and research applications.[4]

Analytical Methodologies

The quantitative determination of aripiprazole and dehydroaripiprazole in serum is commonly performed using LC-MS/MS, which offers high sensitivity and selectivity.[6][7][8] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the results.

Sample Preparation Techniques

The choice of sample preparation technique is a critical step in the bioanalytical workflow, aiming to remove interfering substances from the biological matrix and concentrate the analytes of interest. The most common methods for aripiprazole analysis in serum are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1][9]

Quantitative Data Summary

The following table summarizes typical performance data for the different sample preparation techniques used in the analysis of aripiprazole.

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Recovery | >85%[8] | >96% for aripiprazole[6], 75.4% for aripiprazole, 102.3% for dehydroaripiprazole[9][10] | High |

| Linearity Range (Aripiprazole) | 0.1 - 600 ng/mL[8] | 0.1 - 100 ng/mL[6], 16 - 500 ng/mL[9][10] | 2 - 1000 ng/mL[7][11] |

| Linearity Range (Dehydroaripiprazole) | 0.01 - 60 ng/mL[8] | 8 - 250 ng/mL[9][10] | 3.5 - 500 ng/mL[7][11] |

| Limit of Quantification (LOQ) (Aripiprazole) | 0.1 ng/mL[8] | 14.4 ng/mL[9][10] | Not explicitly stated |

| Limit of Quantification (LOQ) (Dehydroaripiprazole) | 0.01 ng/mL[8] | 6.9 ng/mL[9][10] | Not explicitly stated |

| Precision (%CV) | Within 15%[8] | ≤4.8%[6] | Within 10%[7][11] |

Experimental Protocols

Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for removing proteins from serum samples.

Materials:

-

Serum sample

-

This compound internal standard (IS) working solution

-

Acetonitrile (B52724) (ACN), ice-cold

-

Vortex mixer

-

Centrifuge

Protocol:

-

Pipette 100 µL of serum sample into a microcentrifuge tube.

-

Add 20 µL of this compound IS working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

-